molecular formula C25H25Cl2N3OS B4075940 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide

カタログ番号 B4075940
分子量: 486.5 g/mol
InChIキー: KWKYSZUABVCBBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B cell receptor signaling and is involved in the development and progression of various types of cancer.

作用機序

TAK-659 exerts its anti-cancer effects by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways, including the NF-kB pathway, which is known to promote cancer cell survival and proliferation. By inhibiting BTK, TAK-659 can effectively block these signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, TAK-659 has also been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. TAK-659 has also been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the development of targeted cancer therapies. However, TAK-659 also has some limitations, including its relatively short half-life and the potential for off-target effects. These limitations may need to be addressed in future studies to optimize the therapeutic potential of TAK-659.

将来の方向性

There are several future directions for the development and application of TAK-659. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another potential direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Finally, further studies are needed to explore the potential applications of TAK-659 in the treatment of other diseases, such as autoimmune and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various types of cancer. Its mechanism of action involves the inhibition of BTK, a key mediator of B cell receptor signaling. TAK-659 has also been shown to have other biochemical and physiological effects, including immunomodulatory effects and inhibition of inflammatory cytokine production. While TAK-659 has some limitations, its high potency and selectivity for BTK make it an attractive candidate for the development of targeted cancer therapies. Further studies are needed to optimize the therapeutic potential of TAK-659 and explore its potential applications in other diseases.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 is a potent inhibitor of BTK and can effectively inhibit B cell receptor signaling, leading to the induction of apoptosis in cancer cells.

特性

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3OS/c26-20-5-11-23(12-6-20)32-18-25(31)28-21-7-9-22(10-8-21)30-15-13-29(14-16-30)17-19-3-1-2-4-24(19)27/h1-12H,13-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKYSZUABVCBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。